molecular formula C7H4O7 B045900 Meconic acid CAS No. 497-59-6

Meconic acid

Cat. No. B045900
CAS RN: 497-59-6
M. Wt: 200.1 g/mol
InChI Key: ZEGRKMXCOCRTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to meconic acid, such as muconic acid, involves both chemical pathways and biotechnological methods. These methods aim at producing high value-added dicarboxylic acids, which serve as starting materials for the synthesis of various value-added products and as versatile monomers for specialty polymers production (Khalil et al., 2020). Similarly, the process synthesis literature review highlights the importance of selecting component parts and interconnections to create efficient chemical synthesis flowsheets, a principle applicable in the synthesis of meconic acid (Nishida, Stephanopoulos, & Westerberg, 1981).

Molecular Structure Analysis

Although direct references to molecular structure analysis of meconic acid are absent in the searched papers, the principles of chemical structure determination and analysis are universally applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, commonly employed in the studies of complex molecules, would be integral in analyzing meconic acid's molecular structure.

Chemical Reactions and Properties

The chemical reactions and properties of compounds akin to meconic acid can be inferred from studies on similar substances. For example, the synthesis and applications of polyglycolic acid highlight the importance of understanding the reaction conditions, such as catalysis, initiators, solvents, and temperature, which significantly affect the product's properties (Budak, Sogut, & Sezer, 2020).

Physical Properties Analysis

The physical properties of chemically related compounds provide insight into their behavior and applications. For instance, the study of gluconic acid production emphasizes the importance of understanding the physical properties for its wide range of applications in various industries (Anastassiadis & Morgunov, 2007).

Future Directions

The revealed antioxidant, chelating, and cytoprotective effects of meconic acid provide a basis for further study of the possible neuroprotective properties of this compound in experiments in vivo . The data on its physicochemical properties can be useful for the synthesis and study of new coordination compounds based on this acid .

properties

IUPAC Name

3-hydroxy-4-oxopyran-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGRKMXCOCRTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060096, DTXSID20901328
Record name Meconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Poppy acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.4 mg/mL at 25 °C
Record name Poppy acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Meconic acid

CAS RN

497-59-6
Record name Meconic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meconic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyran-2,6-dicarboxylic acid, 3-hydroxy-4-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Meconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V502I79516
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Poppy acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 °C
Record name Poppy acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meconic acid
Reactant of Route 2
Reactant of Route 2
Meconic acid
Reactant of Route 3
Reactant of Route 3
Meconic acid
Reactant of Route 4
Meconic acid
Reactant of Route 5
Meconic acid
Reactant of Route 6
Meconic acid

Citations

For This Compound
1,250
Citations
P Güntzel, L Forster, C Schollmayer… - Organic Preparations …, 2018 - Taylor & Francis
… For the synthesis of meconic acid, the introduction of a second hydroxymethyl group in … Citation 1 Accordingly, in this work the natural organic acids meconic acid and comenic acid were …
Number of citations: 6 www.tandfonline.com
P Pace, E Nizi, B Pacini, S Pesci, V Matassa… - Bioorganic & medicinal …, 2004 - Elsevier
… , was comprised of roughly a 1:1 mixture of meconic acid 2 and its monoethyl ester 3, with all … The monoethyl ester of meconic acid was discovered as novel inhibitor of HCV NS5B RNA …
Number of citations: 78 www.sciencedirect.com
JW Fairbairn, EM Williamson - Phytochemistry, 1978 - Elsevier
… meconic acid in two Roemaria species examined leads to the conclusion that meconic acid … Some attempt has also been made to correlate meconic acid occurrence with that of certain …
Number of citations: 26 www.sciencedirect.com
SV Kozin, AA Kravtsov, SV Kravchenko… - Bulletin of …, 2021 - search.proquest.com
… and cytoprotective effects of meconic acid in the model systems. Meconic acid, similar to … Meconic acid also reduced the toxic effect of glutamate on neurons in the primary cerebellar …
Number of citations: 4 search.proquest.com
S Miyamoto, E Brochmann-Hanssen - Journal of Pharmaceutical Sciences, 1962 - Elsevier
… In the course of our studies of the acid composition of opium it became apparent that meconic acid is an exceptionally strong acid, from the point of view of being an organic …
Number of citations: 18 www.sciencedirect.com
H How - Earth and Environmental Science Transactions of The …, 1853 - cambridge.org
… in an investigation on Meconic Acid ; the details of … of meconic acid. I also thought it probable, that as the former is itself a derivative of the latter, the changes undergone by meconic acid …
Number of citations: 2 www.cambridge.org
NR Ayyangar, SR Bhide - Journal of Chromatography A, 1988 - Elsevier
… cryptopine and narceine), meconic acid and some unidentified constituents in gum opium … Meconic acid trihydrate was isolated from gum opium according to a method reported by …
Number of citations: 36 www.sciencedirect.com
SV Kozin, LI Ivashchenko, AA Kravtsov, LV Vasilyeva… - Biophysics, 2023 - Springer
… of meconic acid has not been explored. The aim of this study was to investigate the neuroprotective potential of meconic acid on an … The protective effect of meconic acid on the …
Number of citations: 0 link.springer.com
JW Fairbairn, MJ Steele - Planta medica, 1981 - thieme-connect.com
… [6] and suggested that meconic acid may be … meconic acid and whether the fluctuations in the alkaloid content of the latex during a day [7] is para!leled by similar ones with meconic acid…
Number of citations: 7 www.thieme-connect.com
DK Koppikar, S Soundararajan - Monatshefte für Chemie, 1981 - inis.iaea.org
[en] Two series of complexes of meconic acid (H 3 Mec) with rare-earths have been prepared by varying the preparative procedure. The compounds have the general formulae,[Ln (Mec)…
Number of citations: 5 inis.iaea.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.